

Crystal Structure Analysis of 2-(4-Bromophenyl)ethanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of **2-(4-Bromophenyl)ethanol** derivatives. While a public crystal structure for the parent compound, **2-(4-Bromophenyl)ethanol**, is not readily available, this document leverages crystallographic data from several of its derivatives to offer insights into their three-dimensional arrangements and intermolecular interactions. Detailed experimental protocols for the synthesis and crystallographic analysis of these derivatives are presented to aid researchers in the structural elucidation of novel chemical entities.

Introduction

2-(4-Bromophenyl)ethanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The presence of a bromophenyl group and a hydroxyl or ether linkage provides sites for further chemical modifications, making them valuable precursors in the synthesis of more complex molecules. Understanding the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drugs and materials.

This guide focuses on the crystallographic analysis of key derivatives, providing a comparative summary of their structural parameters and a detailed overview of the experimental

methodologies employed in their characterization.

Data Presentation: Crystallographic Data of 2-(4-Bromophenyl)ethanol Derivatives

The following tables summarize the key crystallographic data for selected derivatives of **2-(4-Bromophenyl)ethanol**. This quantitative data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate^[1]

Parameter	Value
Empirical Formula	C ₁₅ H ₁₁ BrO ₄
Formula Weight	335.15
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	6.2917(2) Å
b	7.7893(2) Å
c	26.7497(8) Å
α	90°
β	98.234(2)°
γ	90°
Volume	1297.43(7) Å ³
Z	4
Density (calculated)	1.716 Mg/m ³
Absorption Coefficient	3.181 mm ⁻¹
F(000)	672
Data Collection	
Diffractometer	Bruker SMART APEXII CCD
Theta range for data collection	2.72 to 25.00°
Index ranges	-7<=h<=7, -9<=k<=9, -31<=l<=31
Reflections collected	9193

Independent reflections	2289 [R(int) = 0.0286]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2289 / 0 / 182
Goodness-of-fit on F ²	1.053
Final R indices [I>2sigma(I)]	R1 = 0.0249, wR2 = 0.0622
R indices (all data)	R1 = 0.0298, wR2 = 0.0649

Table 2: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate[2]

Parameter	Value
Empirical Formula	C ₁₆ H ₁₃ BrO ₃
Formula Weight	333.17
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	5.4519(1) Å
b	31.2382(5) Å
c	9.7206(1) Å
α	90°
β	120.410(1)°
γ	90°
Volume	1427.74(4) Å ³
Z	4
Density (calculated)	1.550 Mg/m ³
Absorption Coefficient	2.881 mm ⁻¹
F(000)	672
Data Collection	
Diffractometer	Bruker SMART APEXII CCD
Theta range for data collection	2.65 to 25.00°
Index ranges	-6<=h<=6, -37<=k<=37, -11<=l<=11
Reflections collected	10452

Independent reflections	2511 [R(int) = 0.0340]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2511 / 0 / 182
Goodness-of-fit on F ²	1.050
Final R indices [I>2sigma(I)]	R1 = 0.0249, wR2 = 0.0583
R indices (all data)	R1 = 0.0305, wR2 = 0.0607

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-(4-Bromophenyl)ethanol** derivatives and the subsequent crystal structure analysis.

Synthesis and Crystallization

3.1.1. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate[1]

A mixture of 4-hydroxybenzoic acid (1.0 g, 7.2 mmol), potassium carbonate (1.09 g, 7.9 mmol), and 2-bromo-1-(4-bromophenyl)ethanone (2.0 g, 7.2 mmol) in 10 ml of dimethylformamide was stirred at room temperature for 2 hours. Upon cooling, colorless needle-shaped crystals of the title compound formed. The crystals were collected by filtration and recrystallized from ethanol to yield colorless blocks suitable for X-ray diffraction.

3.1.2. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate[2]

A mixture of 2-methylbenzoic acid (1.0 g, 7.3 mmol), potassium carbonate (1.10 g, 8.0 mmol), and 2-bromo-1-(4-bromophenyl)ethanone (2.02 g, 7.3 mmol) in 10 ml of dimethylformamide was stirred at room temperature for 2 hours. After cooling, colorless needle-shaped crystals of the product precipitated. These were collected by filtration and recrystallized from ethanol.

3.1.3. Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via Williamson Ether Synthesis[3]

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of **2-(4-Bromophenyl)ethanol** (1.0 equivalent) in

anhydrous THF is added dropwise at 0 °C. The mixture is then warmed to room temperature and stirred until the evolution of hydrogen gas ceases. After cooling back to 0 °C, 2-bromoethanol (1.1 equivalents) is added dropwise. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by flash column chromatography.

X-ray Data Collection and Structure Refinement

The following protocol is a general guideline for single-crystal X-ray diffraction analysis of small molecules, such as the derivatives of **2-(4-Bromophenyl)ethanol**.

3.2.1. Crystal Mounting and Data Collection[\[4\]](#)

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. Data collection is performed on a diffractometer, such as a Bruker SMART APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated.

3.2.2. Data Processing

The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

3.2.3. Structure Solution and Refinement[\[5\]](#)[\[6\]](#)

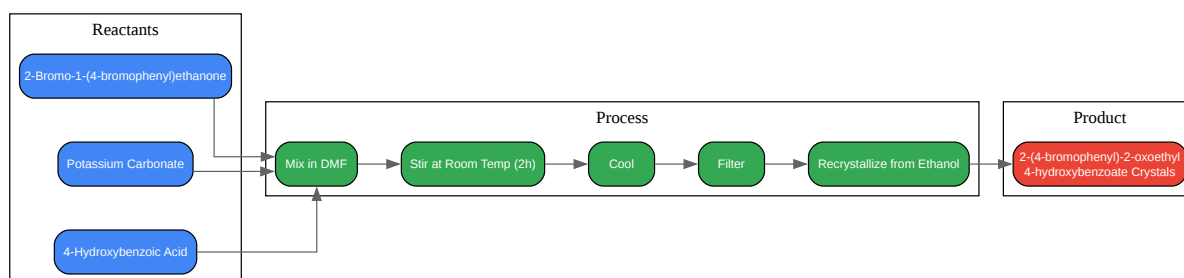
The crystal structure is typically solved using direct methods with software such as SHELXS. The initial model is then refined by full-matrix least-squares on F^2 using a program like SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

3.2.4. Hirshfeld Surface Analysis[\[7\]](#)[\[8\]](#)[\[9\]](#)

To analyze intermolecular interactions, Hirshfeld surface analysis can be performed using software like CrystalExplorer. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The resulting Hirshfeld surface can be mapped with properties such as d_{norm} , which highlights intermolecular contacts shorter than van der Waals radii.

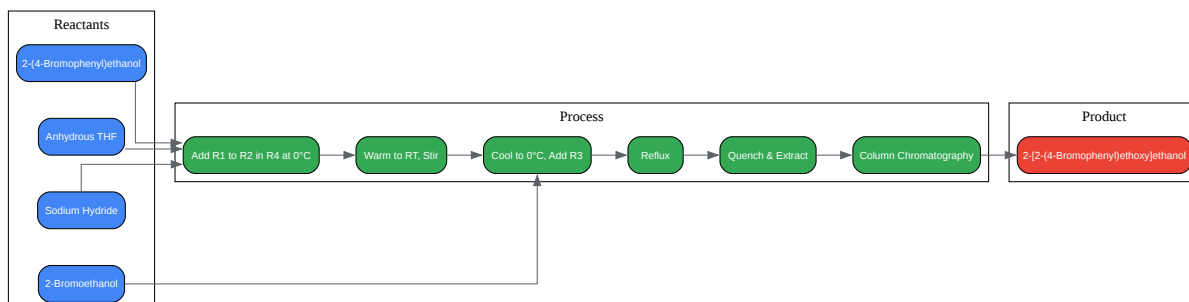
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of **2-(4-Bromophenyl)ethanol** derivatives.



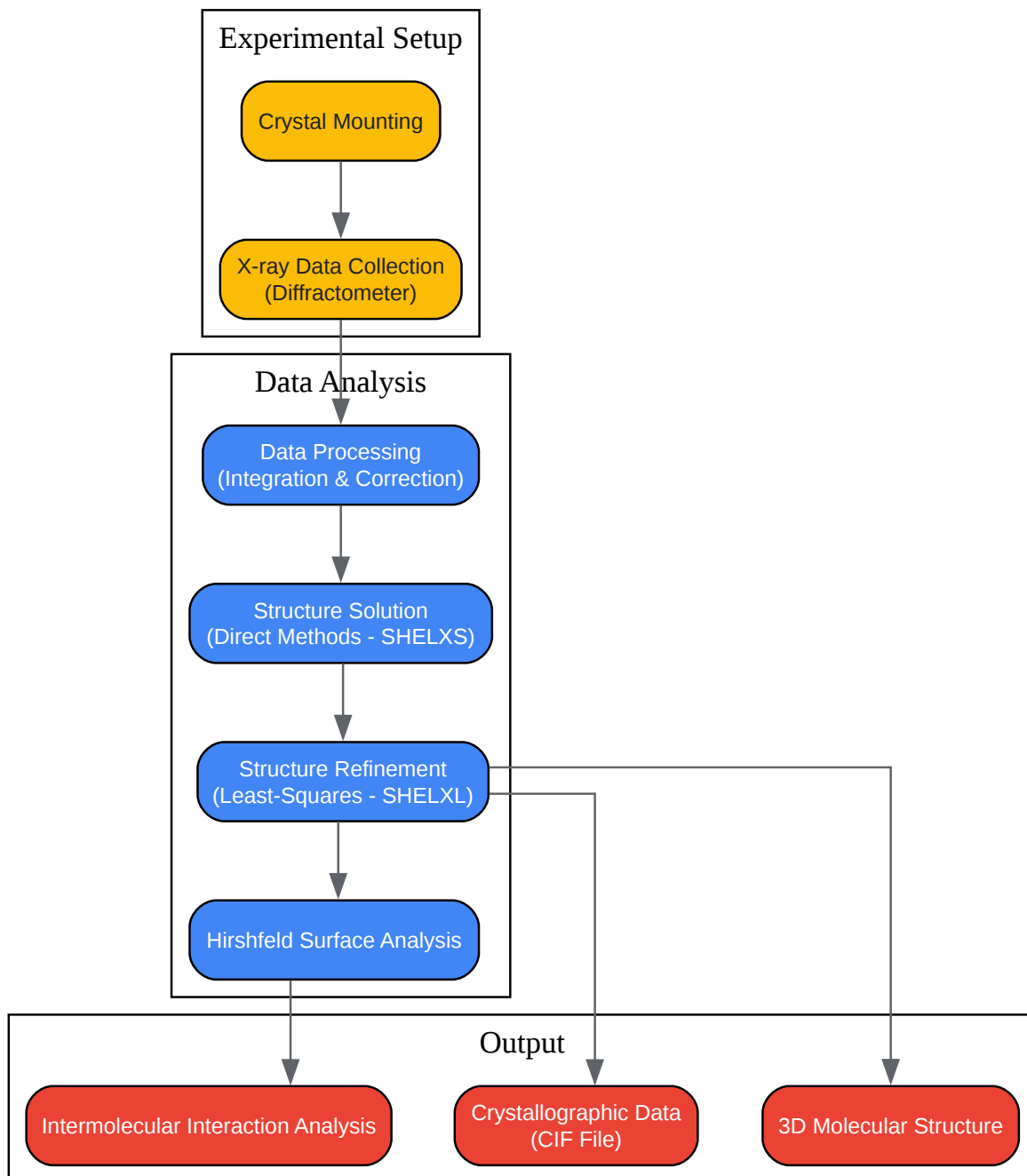
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Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate.



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Williamson Ether Synthesis of a **2-(4-Bromophenyl)ethanol** derivative.



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General workflow for single-crystal X-ray diffraction analysis.

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